3-Amino-2-bromo-6-chloroisonicotinic acid

Descripción general

Descripción

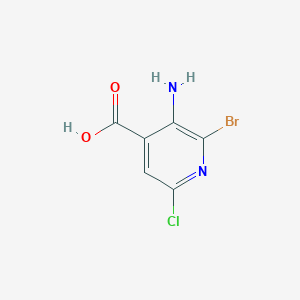

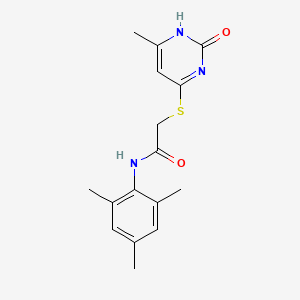

3-Amino-2-bromo-6-chloroisonicotinic acid is a chemical compound with the CAS Number: 1073182-69-0. It has a molecular weight of 251.47 and its linear formula is C6H4BrClN2O2 . It is a yellow solid .

Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered aromatic ring (isonicotinic acid) with three substituents: an amino group (-NH2), a bromo group (-Br), and a chloro group (-Cl) .Physical And Chemical Properties Analysis

This compound is a yellow solid . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Aplicaciones Científicas De Investigación

Electrocatalytic Synthesis and Applications

Electrocatalytic methods offer sustainable pathways for the synthesis of nicotinic acid derivatives. For instance, the electrocatalytic synthesis of 6-aminonicotinic acid from halopyridines in the presence of CO2 reveals the potential of using electrochemistry for carbon-halogen bond functionalization and carboxylation reactions under mild conditions. This approach demonstrates the applicability of electrosynthesis in generating valuable compounds for further chemical transformations or as intermediates in pharmaceutical synthesis (Gennaro et al., 2004).

Medicinal Chemistry and Bifunctional Chelators

Derivatives of nicotinic acid, such as HYNIC (6-hydrazinonicotinic acid) and its analogues, play a crucial role in medicinal chemistry as bifunctional chelators for technetium, used in radiopharmaceuticals. The synthesis and evaluation of these analogues for technetium chelation underscore the importance of structural modifications to enhance binding efficiency and selectivity, which could be relevant for the development of diagnostic agents or therapeutics (Meszaros et al., 2011).

Solid-State Chemistry and Polymorphism

Research on polymorphism and solid-to-solid phase transitions of halogenated nicotinic acids, like 3-chloroisonicotinic acid, offers insights into the solid-state behavior of organic compounds. Understanding the polymorphic forms and their transformations is essential for material science, especially in the design and development of new materials with specific crystallographic properties or for optimizing the physicochemical properties of pharmaceutical compounds (Long et al., 2015).

Synthesis Techniques and Chemical Transformations

Advancements in synthesis techniques, such as microwave-assisted reactions, have facilitated the efficient preparation of nicotinic acid derivatives. These methods highlight the importance of exploring new synthetic routes to enhance reaction rates, yields, and selectivity for the production of various substituted nicotinic acids, which could be pivotal in generating libraries of compounds for drug discovery and development (Quevedo et al., 2009).

Coordination Chemistry and Material Science

The exploration of nicotinic acid derivatives in coordination chemistry, as exemplified by studies on cis-dichloroplatinum (II) complexes with aminomethylnicotinate and -isonicotinate ligands, demonstrates the potential of these compounds in developing new materials or catalysts. Such research could lead to novel applications in catalysis, material science, and the synthesis of coordination compounds with unique properties (Schobert & Biersack, 2005).

Propiedades

IUPAC Name |

3-amino-2-bromo-6-chloropyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClN2O2/c7-5-4(9)2(6(11)12)1-3(8)10-5/h1H,9H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJLTYWONLBZWGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Br)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1073182-69-0 | |

| Record name | 3-amino-2-bromo-6-chloropyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-Ethylphenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2742034.png)

![ethyl 4-{[(2Z)-3-carbamoyl-6-chloro-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2742037.png)

![N-(2-methylphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2742038.png)

![2,5-dimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}furan-3-carboxamide](/img/structure/B2742040.png)

![3-ethyl-N-(2-indol-1-ylethyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2742052.png)